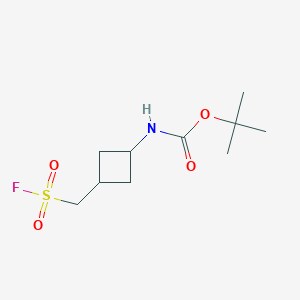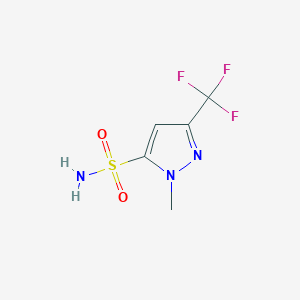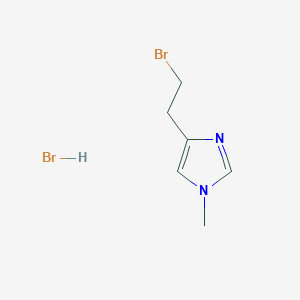![molecular formula C22H18BrN3O2 B12950764 3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione CAS No. 859-69-8](/img/structure/B12950764.png)
3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The presence of the 4-bromophenyl group and the diphenylimidazolidine core contributes to its unique chemical and biological characteristics.
Vorbereitungsmethoden
The synthesis of 3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the copper-catalyzed click reaction in the presence of water-soluble ligands, such as sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, and copper salts . This reaction typically involves the use of aryl azides or sodium azide and benzyl chloride in water, producing the desired compound with high yields and reduced toxicity .
Analyse Chemischer Reaktionen
3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, using reagents such as halides or nucleophiles.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, reducing inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
5,5-Diphenylimidazolidine-2,4-dione: This compound lacks the 4-bromophenyl group, resulting in different biological activities and chemical properties.
3-(Substituted)-5,5-diphenylimidazolidine-2,4-dione:
The unique combination of the 4-bromophenyl group and the diphenylimidazolidine core in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
859-69-8 |
|---|---|
Molekularformel |
C22H18BrN3O2 |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
3-[(4-bromoanilino)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H18BrN3O2/c23-18-11-13-19(14-12-18)24-15-26-20(27)22(25-21(26)28,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,24H,15H2,(H,25,28) |
InChI-Schlüssel |
RBEBHLGVMQWANZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CNC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)






![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B12950743.png)





